1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea
Overview
Description
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea is a complex organic compound that features both pyrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea typically involves the alkylation of pyrazoles and triazoles. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate is then reacted with 1,5-dimethyl-1,2,4-triazole under similar conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can optimize the reaction parameters, such as temperature, pressure, and reactant concentrations, to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the triazole ring but shares similar chemical properties.
1,5-Dimethyl-1,2,4-triazole: Another analog that lacks the pyrazole ring but is used in similar applications.
Uniqueness
1-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea is unique due to the presence of both pyrazole and triazole rings, which confer enhanced stability and reactivity. This dual-ring structure allows for more versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-8-10(7-18(4)15-8)6-17(3)12(20)14-11-13-9(2)19(5)16-11/h7H,6H2,1-5H3,(H,14,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXJJPVDZSHCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)NC2=NN(C(=N2)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.